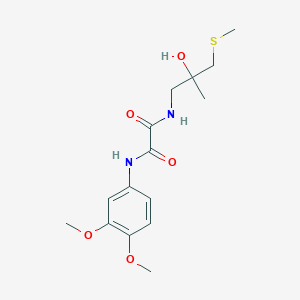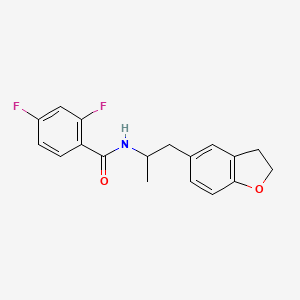
((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane: is a chemical compound with the molecular formula C7H12F2OSi It is characterized by the presence of a difluorocyclopropene ring attached to a methoxy group and a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane typically involves the cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of FSO2CF2COOSiMe3 in the presence of sodium fluoride (NaF) at elevated temperatures (around 120°C) . This reaction yields 3,3-difluoro-1-iodocyclopropenes, which can then be further functionalized to produce the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylsilane group.
Cycloaddition Reactions: The difluorocyclopropene ring can undergo [3+2] cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines.
Cycloaddition: Typical conditions involve the use of dipolarophiles like azides or nitrile oxides under mild to moderate temperatures.
Major Products:
Substitution Reactions: Products include substituted cyclopropenes with various functional groups replacing the trimethylsilane group.
Cycloaddition Reactions: Products are typically five-membered ring compounds formed by the addition of the dipolarophile to the difluorocyclopropene ring.
Aplicaciones Científicas De Investigación
Chemistry: ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. Fluorinated compounds are often more stable and can exhibit enhanced binding affinity to biological targets, making them valuable in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create polymers and other materials with improved performance characteristics .
Mecanismo De Acción
The mechanism of action of ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluorocyclopropene ring can undergo cycloaddition reactions, while the trimethylsilane group can be involved in nucleophilic substitution reactions. These reactions allow the compound to interact with and modify other molecules, making it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
3,3-Difluoro-1-iodocyclopropenes: These compounds share the difluorocyclopropene core but differ in their substituents, such as the presence of an iodine atom instead of a methoxy group.
Trimethyl(trifluoromethyl)silane: This compound has a similar trimethylsilane group but differs in the presence of a trifluoromethyl group instead of a difluorocyclopropene ring.
Uniqueness: ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane is unique due to the combination of a difluorocyclopropene ring and a trimethylsilane group. This combination imparts distinct reactivity and stability, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
(3,3-difluorocyclopropen-1-yl)methoxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2OSi/c1-11(2,3)10-5-6-4-7(6,8)9/h4H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFMRCRVKSUFMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2369786.png)


![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2369792.png)


![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2369797.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2369798.png)




![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)

